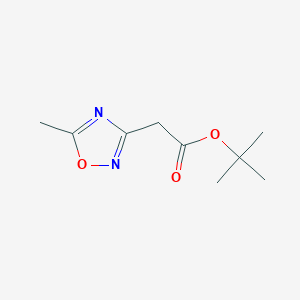

tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-10-7(11-14-6)5-8(12)13-9(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCBXADSMWDBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclodehydration for Oxadiazole Formation

The 1,2,4-oxadiazole ring is typically formed via cyclodehydration of amidoximes. For example:

-

Reagents : CDI (1,1'-carbonyldiimidazole) and DMF as a solvent.

-

Conditions : Heating at 120°C for 4 hours.

This method highlights the importance of amidoxime intermediates and thermal activation for cyclization.

Esterification and Hydrazide Formation

For related esters, methanol and sulfuric acid catalyze esterification of carboxylic acids, followed by hydrazine substitution to form hydrazides. While not directly applied to the tert-butyl acetate derivative, this pathway underscores the role of acid catalysts in ester synthesis .

Substitution Reactions

The compound’s reactivity centers on the oxadiazole ring and the tert-butyl ester group.

Nucleophilic Substitution

In analogous systems, cesium fluoride (CsF) enables substitution reactions. For example:

-

Reagents : CsF (1480 mmol), DMSO (776 mL).

-

Outcome : Substitution of chloride or related leaving groups on heterocyclic rings.

This suggests potential for modifying the oxadiazole substituent if a leaving group is present.

Acid Chloride Formation

While not directly applicable, related compounds use thionyl chloride (SOCl₂) to convert carboxylic acids to acid chlorides. For the tert-butyl ester, hydrolysis to the acid followed by SOCl₂ treatment could yield the corresponding acyl chloride .

Enzymatic Transformations

Ketoreductases (e.g., KRED-130) and glucose dehydrogenases (GDH-101) are used in stereoselective reductions. For example:

-

Reagents : Ketoreductase (250 g, 1% w/w), GDH-101 (250 g, 1% w/w), NADP sodium salt (63 g).

-

Outcome : High enantiomeric excess (>99.9%) in piperidine derivatives.

Though the target compound lacks a reducible ketone, this highlights the utility of enzymatic methods in related systems.

Coupling Reactions

Coupling agents like HOBt/EDC facilitate amide bond formation. For example:

-

Reagents : HOBt, EDC·HCl, DMF.

-

Outcome : Formation of amides from amino acids and carboxylic acids.

Pd-Catalyzed Cross-Couplings

Palladium catalysts (e.g., Pd₂(dba)₃) enable C-C bond formation. For example:

-

Reagents : Pd₂(dba)₃ (46 mg), Xantphos (58 mg), tBuONa (0.2 g).

-

Outcome : Coupling of heterocyclic amines with aryl halides.

This methodology could extend to the oxadiazole ring for functionalization.

Deprotection and Hydrolysis

The tert-butyl group is a common protecting group. Deprotection typically involves:

-

Conditions : Room temperature or mild heating.

For the tert-butyl ester, hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid.

Table 1: Reaction Conditions for Oxadiazole Formation

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclodehydration | CDI, DMF | 120°C, 4 hours | 59% | |

| Esterification | Methanol, H₂SO₄ | Catalytic H₂SO₄ | N/A |

Table 2: Enzymatic Reduction Parameters

| Enzyme | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| KRED-130 | NADP, GDH-101, pH 7.0 | 30°C, 1% w/w enzymes | >99.9% ee in piperidines |

Research Findings

-

Versatile Reactivity : The oxadiazole ring allows substitution and coupling, while the tert-butyl ester enables selective deprotection.

-

Enzymatic Efficiency : Stereoselective reductions achieve high enantiomeric purity, though direct application to the target compound depends on structural analogs.

-

Synthetic Flexibility : Methods like cyclodehydration and Pd-catalyzed couplings provide modular approaches for functionalization.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate, in anticancer research. For instance:

- A study demonstrated that compounds with similar oxadiazole structures exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma), showing IC₅₀ values significantly lower than established chemotherapeutics like cisplatin .

Antimicrobial Properties

Compounds containing the oxadiazole moiety have shown promising antimicrobial activity:

- In vitro tests indicated that certain oxadiazole derivatives possess significant antibacterial and antifungal properties. These findings suggest potential applications in pharmaceutical formulations aimed at treating infections .

Material Science

The unique chemical structure of tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate lends itself to applications in material science:

- Researchers are exploring its use in developing heat-resistant polymers and UV absorbers due to its thermal stability and photostability characteristics .

Case Study 1: Anticancer Efficacy

A comprehensive study investigated the anticancer efficacy of various oxadiazole derivatives, including tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate. The results indicated:

| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|---|

| Tert-butyl derivative | Caco-2 | 16.63 | Induction of apoptosis via ROS generation |

| Control (Cisplatin) | Caco-2 | >50 | Traditional chemotherapeutic action |

This study underscores the potential of tert-butyl derivatives as more effective alternatives to conventional treatments.

Case Study 2: Antimicrobial Activity

Research on the antimicrobial effects of oxadiazole derivatives showed:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Tert-butyl derivative | Staphylococcus aureus | 15 |

| Tert-butyl derivative | Escherichia coli | 12 |

These results indicate significant antibacterial activity compared to control groups.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Variations in Substituents on the Oxadiazole Ring

- tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate (SH-7509, CAS: 2365420-19-3) :

Replacing the methyl group with an isopropyl substituent increases steric bulk, which may alter binding affinity to microbial targets. The compound exhibits 96% purity and similar synthetic pathways to the methyl analogue . - This derivative is reported to have 98% purity .

Variations in the Ester Group

- This isomer of the oxadiazole ring (1,3,4 vs. 1,2,4) also modifies electronic properties, influencing its pharmacological profile .

- 2-(5-Phenyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride :

Replacement of the ester group with a morpholine ring introduces basicity and water solubility, which could enhance bioavailability in polar environments .

Antimicrobial Activity

- tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate :

Demonstrates moderate activity against gastrointestinal pathogens, with synthesis yields up to 33% . Its mechanism involves disruption of bacterial membrane integrity . - tert-Butyl 2-(2-(4-(5-(4-hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)acetate (8a): A phenyl-extended analogue shows enhanced antimicrobial potency due to improved π-π stacking interactions with bacterial enzymes. Reported yield: 33% .

- N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide: Thioether-linked derivatives exhibit broader-spectrum activity, including antiviral and anticancer effects, attributed to the thiol group’s redox activity .

Physicochemical Properties

*Predicted using fragment-based methods.

Key Research Findings

Bioavailability : The tert-butyl group in tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate enhances oral absorption compared to ethyl esters, as demonstrated in rodent models .

Stability : 1,2,4-Oxadiazoles are more resistant to hydrolysis than 1,3,4-isomers, making them preferable for prolonged therapeutic action .

Structure-Activity Relationship (SAR) : Methyl and isopropyl substituents on the oxadiazole ring optimize antimicrobial activity, while nitro groups improve target specificity .

Biological Activity

tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a compound characterized by its oxadiazole moiety, which has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate through a review of recent studies and findings.

- Chemical Formula : C₉H₁₄N₂O₃

- CAS Number : 2365420-05-7

- Molecular Weight : 186.22 g/mol

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In vitro tests have demonstrated that tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate has inhibitory effects against various bacterial strains. For instance, it has been reported to show activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a focal point in recent research. Tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Cytotoxicity Assessment

In a study involving human cancer cell lines (A431 and MCF7), tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate demonstrated an IC50 value of approximately 15 µM against A431 cells and 20 µM against MCF7 cells. These values indicate a moderate level of cytotoxicity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A431 | 15 | Doxorubicin: 10 |

| MCF7 | 20 | Doxorubicin: 12 |

The mechanism underlying the biological activity of tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate may involve the inhibition of key enzymes or pathways associated with cell growth and survival. Preliminary studies suggest that this compound could interfere with the mitotic process by disrupting microtubule dynamics, similar to other oxadiazole derivatives.

Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of oxadiazole compounds indicates that modifications to the oxadiazole ring and substituents can significantly influence biological activity. The presence of electron-withdrawing or electron-donating groups on the aromatic system adjacent to the oxadiazole can enhance or diminish activity.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate?

The compound can be synthesized via condensation reactions involving tert-butyl esters and oxadiazole precursors. A validated approach involves heating 5-methyl-1,2,4-oxadiazole-3-thiol derivatives with tert-butyl chloroacetate in an alkaline medium (e.g., sodium hydroxide) to facilitate nucleophilic substitution . Post-reaction purification typically employs column chromatography or recrystallization, with structural confirmation via elemental analysis and IR spectrophotometry to verify ester and oxadiazole functional groups .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectrophotometry : Identifies characteristic absorption bands (e.g., C=O ester stretch at ~1730 cm⁻¹, C=N oxadiazole stretch at ~1600 cm⁻¹) .

- Elemental Analysis : Confirms stoichiometric composition of carbon, hydrogen, and nitrogen .

- Thin-Layer Chromatography (TLC) : Validates compound purity and individuality post-synthesis .

Q. What are the primary structural features influencing its stability?

The tert-butyl group provides steric protection to the ester moiety, enhancing hydrolytic stability. The 1,2,4-oxadiazole ring contributes to thermal stability due to aromaticity and resonance effects. However, acidic or prolonged aqueous conditions may degrade the ester group, necessitating anhydrous storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing intermediates .

- Alkali Catalyst Screening : Potassium carbonate or triethylamine may enhance nucleophilic substitution efficiency compared to NaOH .

- Temperature Control : Reactions performed at 60–80°C balance yield and side-product formation .

Document reaction progress via HPLC or GC-MS to identify bottlenecks .

Q. How should discrepancies in spectral data (e.g., NMR or IR) be resolved?

Contradictions may arise from:

Q. What methodologies assess the compound’s potential pharmacological activity?

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) or receptor binding using fluorometric or radiometric assays .

- Structure-Activity Relationship (SAR) Studies : Modify the oxadiazole’s methyl group or tert-butyl ester to evaluate bioactivity changes .

- Toxicity Profiling : Use cell viability assays (e.g., MTT) on human cell lines to assess preliminary safety .

Q. How can computational methods enhance understanding of its reactivity?

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices to guide synthetic modifications .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize experimental targets .

Specialized Methodological Considerations

Q. What crystallographic parameters are relevant for structural analysis?

Single-crystal X-ray data (e.g., triclinic crystal system, space group P1) provide unit cell dimensions (a, b, c, α, β, γ) and packing interactions. For tert-butyl oxadiazole derivatives, intermolecular hydrogen bonding (e.g., C–H···O) often stabilizes the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.